molecular formula C14H19N3O4 B2666161 4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate CAS No. 526190-27-2

4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate

Cat. No. B2666161
M. Wt: 293.323
InChI Key: FQPHLRKWRPEFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate, also known as carbaryl, is a widely used pesticide that has been in use since the 1950s. It is a carbamate insecticide that is used to control a variety of pests in agriculture, forestry, and horticulture. Carbaryl is a white crystalline solid that is soluble in water and has a slightly bitter taste. It is a broad-spectrum insecticide that is effective against a wide range of insects, including aphids, thrips, mites, and beetles.

Scientific Research Applications

Antimicrobial and Modulating Activity : 4-(Phenylsulfonyl) morpholine, related to the compound of interest, has shown antimicrobial and modulating activity against standard and multi-resistant strains of bacteria such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and fungi including Candida albicans, C. tropicalis, and C. krusei. The compound exhibited significant effects when combined with amikacin, notably reducing the minimum inhibitory concentration (MIC) for P. aeruginosa, highlighting its potential as an antibiotic activity modulator (Oliveira et al., 2015).

Peptidomimetic Chemistry : Enantiopure Fmoc-protected morpholine-3-carboxylic acid, synthesized through a short and practical route from dimethoxyacetaldehyde and serine methyl ester, has found applications in peptidomimetic chemistry. The compound's compatibility with solid-phase peptide synthesis allows for its use in designing peptidomimetics, which are crucial in drug development for mimicking the biological activity of peptides (Sladojevich et al., 2007).

Synthesis of Morpholin-2-one Derivatives : A novel one-pot procedure utilizing glycolaldehyde dimer has been developed for the synthesis of morpholin-2-one-5-carboxamide derivatives. These derivatives are essential for various pharmaceutical applications, showcasing the versatility of morpholine compounds in synthesizing biologically active molecules (Kim et al., 2001).

Antitumor Activity : 3-Amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide has been synthesized and found to exhibit significant inhibition on the proliferation of cancer cell lines. This discovery underscores the potential therapeutic applications of morpholine derivatives in cancer treatment (Lu et al., 2017).

Corrosion Inhibition : N-(2-chloroethyl)morpholine-4-carboxamide and related compounds have been studied as corrosion inhibitors for mild steel. These studies reveal that morpholine derivatives can effectively inhibit corrosion, indicating their potential utility in industrial applications to protect metals against degradation (Nnaji et al., 2017).

properties

IUPAC Name

[4-(morpholine-4-carbonylamino)phenyl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-16(2)14(19)21-12-5-3-11(4-6-12)15-13(18)17-7-9-20-10-8-17/h3-6H,7-10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPHLRKWRPEFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=C(C=C1)NC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401329900
Record name [4-(morpholine-4-carbonylamino)phenyl] N,N-dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644759
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(Morpholine-4-carboxamido)phenyl dimethylcarbamate

CAS RN

526190-27-2
Record name [4-(morpholine-4-carbonylamino)phenyl] N,N-dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.